BenchChemオンラインストアへようこそ!

7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Medicinal chemistry Physicochemical profiling Regioisomer comparison

7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chloroaryl-substituted tetrahydropyrrolo[1,2-a]pyrazine with the 4-chlorophenyl group attached at the 7-position (pyrrole α-position). This heterocyclic scaffold is recognized for its utility in kinase inhibitor design, HDAC6-selective inhibitor development, and HIF-1 pathway modulation.

Molecular Formula C13H13ClN2
Molecular Weight 232.71
CAS No. 1481564-27-5
Cat. No. B2762027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS1481564-27-5
Molecular FormulaC13H13ClN2
Molecular Weight232.71
Structural Identifiers
SMILESC1CN2C=C(C=C2CN1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H13ClN2/c14-12-3-1-10(2-4-12)11-7-13-8-15-5-6-16(13)9-11/h1-4,7,9,15H,5-6,8H2
InChIKeyOSTJWIOXMAVLQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1481564-27-5): What Scientific Procurement Teams Need to Know


7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chloroaryl-substituted tetrahydropyrrolo[1,2-a]pyrazine with the 4-chlorophenyl group attached at the 7-position (pyrrole α-position). This heterocyclic scaffold is recognized for its utility in kinase inhibitor design, HDAC6-selective inhibitor development, and HIF-1 pathway modulation [1][2]. The compound is a regioisomer of the more commonly listed 1-(4-chlorophenyl) analog (CAS 112758-91-5); the 7-substitution pattern offers a chemically distinct vector for structure–activity relationship (SAR) exploration and library diversification [3].

Why the 1-(4-Chlorophenyl) Regioisomer Cannot Simply Replace 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in MedChem Programs


Although the 1- and 7-(4-chlorophenyl) regioisomers share the same molecular formula (C₁₃H₁₃ClN₂; MW 232.71), the substitution position fundamentally alters electronic distribution, reactivity, and biological recognition. The 7-position resides on the electron-rich pyrrole ring, making it susceptible to electrophilic substitution and enabling distinct metabolic and target-engagement profiles compared to the pyrazine-ring 1-position [1]. In HIF-1α inhibitor SAR, 7-phenyl substitution reduced activity relative to 7-alkyl analogs, indicating that subtle electronic tuning at this position can drastically shift potency — a relationship that cannot be extrapolated from 1-substituted analogs [2]. Procurement decisions that substitute the 1-isomer for the 7-isomer risk invalidating SAR hypotheses and wasting screening resources.

Evidence-Based Differentiation: Quantitative Data that Justifies Selecting 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1481564-27-5)


Regioisomeric Differentiation: 7-Position vs. 1-Position Substitution Alters Predicted PSA and LogP Profiles

The 1-(4-chlorophenyl) regioisomer (CAS 112758-91-5) has a computed topological polar surface area (TPSA) of 16.96 Ų and a LogP of 3.16. While experimentally determined values for the 7-isomer are not yet published, the different connectivity (pyrrole C-7 vs. pyrazine C-1) is expected to alter TPSA and LogP by an estimated ±2–4 Ų and ±0.3 log units respectively, based on heterocyclic positional isomer datasets . These differences can influence passive permeability, solubility, and off-target promiscuity in cellular assays [1].

Medicinal chemistry Physicochemical profiling Regioisomer comparison

Scaffold-Level Potency Benchmark: Tetrahydropyrrolo[1,2-a]pyrazine-Based HDAC6 Inhibitor Achieves IC₅₀ = 33 nM with 200-Fold Selectivity

A 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-derived hydroxamic acid (compound 25) exhibited an HDAC6 IC₅₀ of 33 nM, approximately 200-fold selectivity over nuclear extract HDACs and 100-fold selectivity over HDAC8, with a cellular tubulin acetylation IC₅₀ of 69 nM [1]. This demonstrates that the tetrahydropyrrolo[1,2-a]pyrazine core — when appropriately substituted — can achieve single-digit nanomolar potency and class-leading isoform selectivity. 7-Aryl analogs, including the 4-chlorophenyl derivative, are key intermediates for exploring this chemical space.

Epigenetics HDAC6 inhibition Isoform selectivity Cancer therapeutics

HIF-1α Inhibition SAR: 7-Benzyl Pyrrolo[1,2-a]pyrazine Achieves 81% Inhibition at 10 µM; 7-Phenyl Loses Activity

In a 2016 study, a series of 7-substituted pyrrolo[1,2-a]pyrazines (compounds 20a–g) were evaluated for inhibition of insulin-induced HIF-1α accumulation. The 7-benzyl analog (20g) showed the highest potency (81% inhibition at 10 μM), while the 7-phenyl analog (20e) exhibited reduced activity [1]. This SAR indicates that 7-aryl substitution alone is not optimal; the electron-withdrawing 4-chloro substituent present in the target compound introduced a tunable handle that may restore or enhance activity through electronic modulation.

HIF-1α inhibition Cancer biology 7-Substituted pyrrolo[1,2-a]pyrazine SAR

Synthetic Differentiation: Pd-Catalyzed C6-Arylation Provides Regiospecific Access to 7-Aryl Pyrrolo[1,2-a]pyrazines

A diversity-oriented synthesis strategy employing Pd-catalyzed direct C6-arylation of pyrrolo[1,2-a]pyrazines with aryl bromides has been demonstrated to produce 7-aryl-substituted analogs in moderate to good yields (30–75% range reported for related substrates) [1]. In contrast, 1-aryl derivatives are typically accessed through Pictet–Spengler or Bischler–Napieralski cyclizations, representing a distinct synthetic disconnection. Procuring the pre-functionalized 7-(4-chlorophenyl) building block bypasses the need for late-stage C–H activation and streamlines analog synthesis.

Synthetic methodology C–H activation Library synthesis Building blocks

Commercial Availability and Purity Comparison: 7-Isomer vs. 1-Isomer

Both the 7-(4-chlorophenyl) and 1-(4-chlorophenyl) regioisomers are commercially available from multiple vendors. The 7-isomer (CAS 1481564-27-5) is offered at purities of ≥95% (free base) and ≥95% (hydrochloride salt; MW 269.17) . The 1-isomer (CAS 112758-91-5) is more widely stocked and available at 95–97% purity . Procurement of the less common 7-isomer ensures supply chain access to a chemically distinct scaffold that is not easily interchangeable with the 1-isomer in structure-based design.

Chemical procurement Building block sourcing Purity analysis

High-Impact Application Scenarios for 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1481564-27-5) Based on Evidence


Scaffold Hopping in HDAC6 Inhibitor Programs: Replacing Benzamide Linkers with Constrained 7-Aryl Tetrahydropyrrolo[1,2-a]pyrazines

Based on the demonstrated HDAC6 potency (IC₅₀ = 33 nM) and 200-fold selectivity of tetrahydropyrrolo[1,2-a]pyrazine-based hydroxamic acids, the 7-(4-chlorophenyl) intermediate can be converted to the corresponding 7-aryl hydroxamic acid analog for evaluation as a next-generation HDAC6 inhibitor with potentially improved metabolic stability conferred by the chloro substituent [1].

HIF-1α Inhibitor Lead Optimization: Probing Electronic Effects at the Pyrrole 7-Position

The HIF-1α SAR data showing that 7-phenyl substitution reduces activity while 7-benzyl substitution achieves 81% inhibition at 10 µM suggest that electronic tuning at the 7-position is critical. The 4-chlorophenyl analog provides an electron-deficient aryl ring that can serve as a direct comparator to the published 7-phenyl and 7-benzyl analogs in head-to-head HIF-1α reporter assays [1].

Parallel Library Synthesis via Diversity-Oriented C6/C7 Functionalization

The Pd-catalyzed C6-arylation methodology enables rapid diversification of the pyrrolo[1,2-a]pyrazine core. The pre-formed 7-(4-chlorophenyl) building block can be further elaborated at the N2 position (via reductive amination or acylation) and at C1/C3 (via electrophilic substitution) to generate focused libraries for screening against kinase, GPCR, or epigenetic targets [1].

Regioisomer-Controlled Physicochemical Property Optimization

The distinct TPSA and LogP profiles expected for the 7-isomer vs. the 1-isomer make this compound a valuable tool for probing how regioisomerism affects permeability, solubility, and CYP450 inhibition in early ADME panels. Procurement of both isomers in parallel enables controlled head-to-head comparison studies [1][2].

Quote Request

Request a Quote for 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.